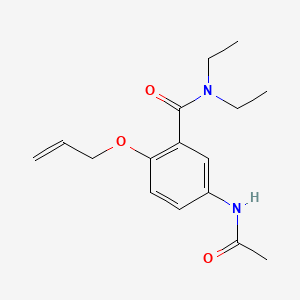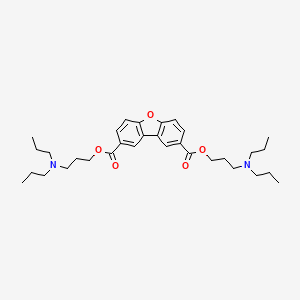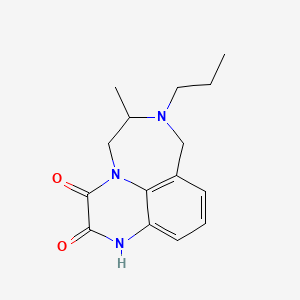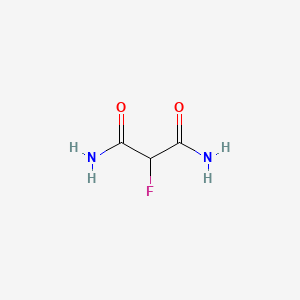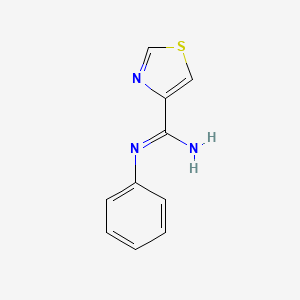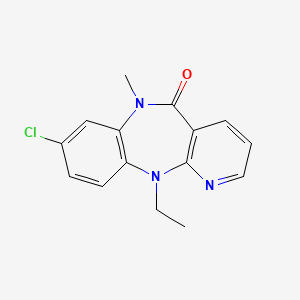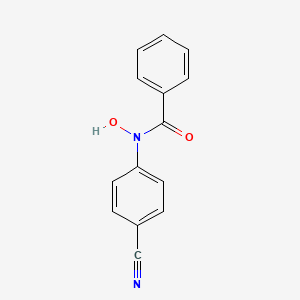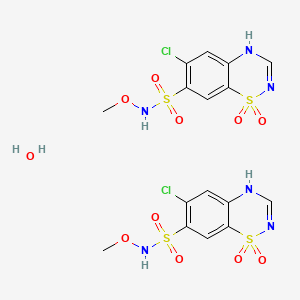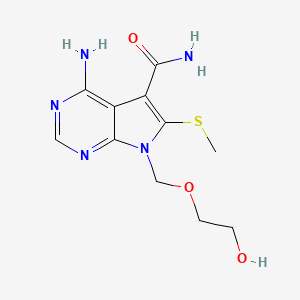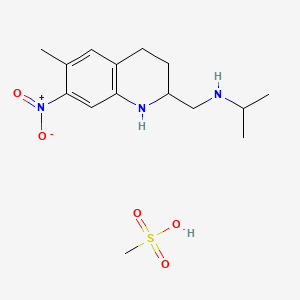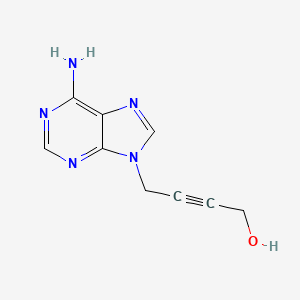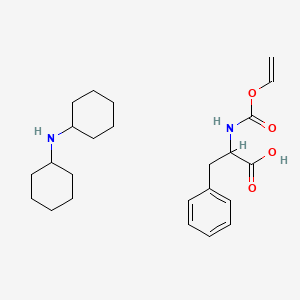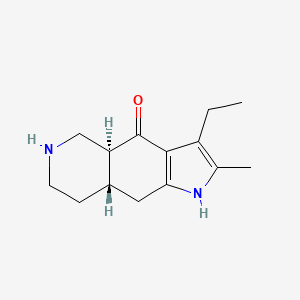
4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans- is a complex organic compound with a unique structure that combines elements of pyrrole and isoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various aldehydes and acetone for condensation reactions . The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: These derivatives have been studied for their antileishmanial activity.
4H-Pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds have shown anticoagulant activity and are structurally similar.
Uniqueness
4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives are unique due to their specific structural features, which combine elements of pyrrole and isoquinoline.
Properties
CAS No. |
87255-35-4 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,8aS)-3-ethyl-2-methyl-1,4a,5,6,7,8,8a,9-octahydropyrrolo[2,3-g]isoquinolin-4-one |
InChI |
InChI=1S/C14H20N2O/c1-3-10-8(2)16-12-6-9-4-5-15-7-11(9)14(17)13(10)12/h9,11,15-16H,3-7H2,1-2H3/t9-,11+/m0/s1 |
InChI Key |
OIPARUNOKIPYON-GXSJLCMTSA-N |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CNCC[C@H]3C2)C |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CNCCC3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


